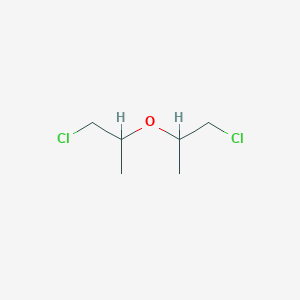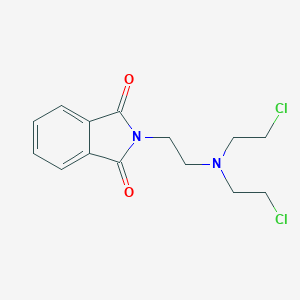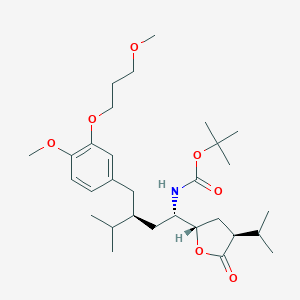
4-O-beta-D-Mannopyranosyl-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Mannobiose is a disaccharide composed of two mannose molecules linked by a beta-1,4-glycosidic bond. It is a type of oligosaccharide that plays a significant role in various biological processes, particularly in the degradation of mannans, which are polysaccharides found in the cell walls of plants and some microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Mannobiose can be synthesized through enzymatic hydrolysis of mannans using beta-mannanase enzymes. These enzymes catalyze the cleavage of the beta-1,4-glycosidic bonds in mannans, resulting in the formation of beta-Mannobiose . The optimal reaction conditions for beta-mannanase activity typically include a temperature range of 50-60°C and a pH range of 5.0-7.0 .
Industrial Production Methods: Industrial production of beta-Mannobiose often involves the use of recombinant microorganisms engineered to express high levels of beta-mannanase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize enzyme production and efficiency . The resulting beta-Mannobiose is then purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Beta-Mannobiose primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase enzymes, which cleave the beta-1,4-glycosidic bond to release mannose monomers . It can also participate in transglycosylation reactions, where the glycosidic bond is cleaved and reformed with a different acceptor molecule .
Common Reagents and Conditions: The hydrolysis of beta-Mannobiose typically requires beta-mannosidase enzymes, which are active at a pH range of 4.0-6.0 and temperatures between 30-50°C . Transglycosylation reactions may involve various acceptor molecules, such as other sugars or alcohols, under similar conditions .
Major Products: The primary product of beta-Mannobiose hydrolysis is mannose. In transglycosylation reactions, the products can vary depending on the acceptor molecule used, resulting in the formation of different oligosaccharides .
Scientific Research Applications
Beta-Mannobiose has several applications in scientific research and industry:
Mechanism of Action
Beta-Mannobiose exerts its effects primarily through its interaction with beta-mannosidase enzymes. These enzymes recognize and bind to the beta-1,4-glycosidic bond in beta-Mannobiose, catalyzing its hydrolysis to release mannose . The molecular targets of beta-Mannobiose include the active sites of beta-mannosidase enzymes, which contain specific amino acid residues that facilitate the cleavage of the glycosidic bond .
Comparison with Similar Compounds
Alpha-Mannobiose: Similar to beta-Mannobiose but with an alpha-1,4-glycosidic bond.
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Uniqueness: Beta-Mannobiose is unique in its specific beta-1,4-glycosidic linkage between two mannose molecules, which distinguishes it from other disaccharides like cellobiose and lactose. This specific linkage makes it a valuable substrate for studying beta-mannanase and beta-mannosidase enzymes, as well as for applications in prebiotic development and biofuel production .
Properties
CAS No. |
14417-51-7 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-PZPXDAEZSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
melting_point |
203 - 204 °C |
physical_description |
Solid |
Synonyms |
Mannobiose; 4-O-β-D-Mannopyranosyl-D-mannopyrannose; β-1,4-Mannobiose; _x000B_β-D-Man-[1-4]D-man; Man-β-1,4-Man; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)



